![molecular formula C19H11N3O2 B15249952 5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one CAS No. 143370-23-4](/img/structure/B15249952.png)
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of quinolino-phenanthrolines, which are known for their complex ring structures and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline and phenanthroline precursors, followed by their coupling under specific conditions. Common reagents used in the synthesis include methoxy-substituted aromatic compounds, catalysts, and solvents that facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and phenanthroline derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials.
Mécanisme D'action
The mechanism of action of 5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Quinolino[3,2,1-k]phenothiazine
- 5-Methoxy-5,9-diphenyl-5H,9H-quinolino[3,2,1-de]acridine
Uniqueness
5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
143370-23-4 |
|---|---|
Formule moléculaire |
C19H11N3O2 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
6-methoxy-2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(21),2,4,6,8,10,12,14(19),15,17-decaen-20-one |
InChI |
InChI=1S/C19H11N3O2/c1-24-10-4-5-14-13(9-10)11-6-8-21-17-15(11)18(22-14)19(23)12-3-2-7-20-16(12)17/h2-9H,1H3 |
Clé InChI |
LSUJEFUOJJOYDR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C3C=CN=C4C3=C(C(=O)C5=C4N=CC=C5)N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


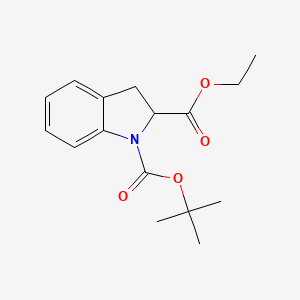
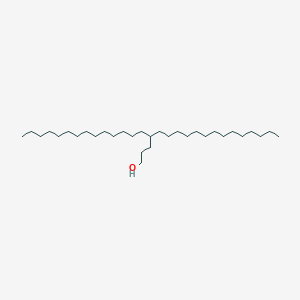

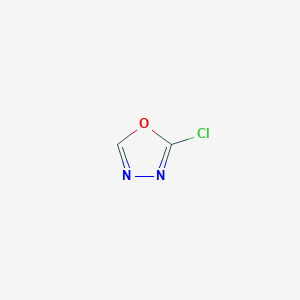
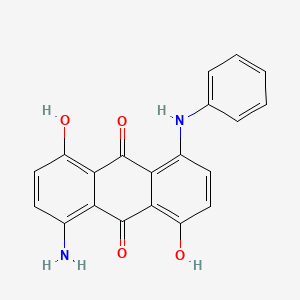
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)
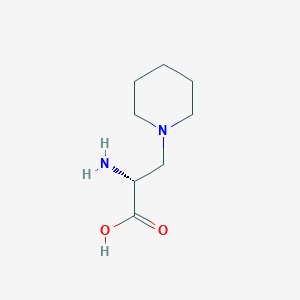
![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
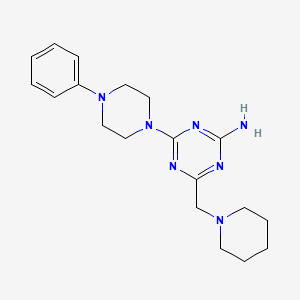
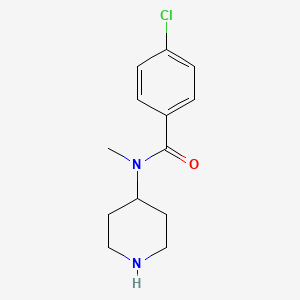
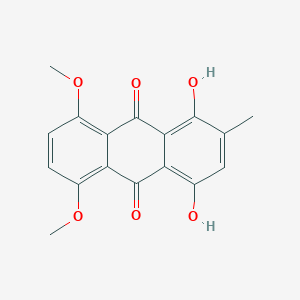
![5,8,14-Triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carboxylic acid](/img/structure/B15249963.png)
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
